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molecular formula C8H11ClN2O B598262 5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride CAS No. 1201785-01-4

5,6,7,8-tetrahydro-2,6-naphthyridin-1(2H)-one hydrochloride

Cat. No. B598262
M. Wt: 186.639
InChI Key: ISISPMLIIGNHIH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08987249B2

Procedure details

5,6,7,8-tetrahydro-2H-2,6-naphthyridin-1-one hydrochloride (250 mg, 1.339 mmol), platinum oxide (100 mg) and glacial acetic acid (10 mL) are stirred under hydrogen (5 bar) at r.t. for 24 h.
Quantity
250 mg
Type
reactant
Reaction Step One
Quantity
100 mg
Type
catalyst
Reaction Step One
Quantity
10 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Cl.[C:2]1(=[O:12])[C:11]2[CH2:10][CH2:9][NH:8][CH2:7][C:6]=2[CH:5]=[CH:4][NH:3]1>[Pt]=O.C(O)(=O)C>[C:2]1(=[O:12])[CH:11]2[CH:6]([CH2:7][NH:8][CH2:9][CH2:10]2)[CH2:5][CH2:4][NH:3]1 |f:0.1|

Inputs

Step One
Name
Quantity
250 mg
Type
reactant
Smiles
Cl.C1(NC=CC=2CNCCC12)=O
Name
Quantity
100 mg
Type
catalyst
Smiles
[Pt]=O
Name
Quantity
10 mL
Type
solvent
Smiles
C(C)(=O)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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